molecular formula C29H50O2 B1631313 Stigmast-4-ene-3,6-diol

Stigmast-4-ene-3,6-diol

Cat. No.: B1631313
M. Wt: 430.7 g/mol
InChI Key: OOUCIUZOGLWLAN-NDDUEHJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmast-4-ene-3,6-diol is a natural product found in Erythrophleum fordii and Larix kaempferi with data available.

Scientific Research Applications

Cytotoxic Activities

  • Cytotoxic Steroids from Syzygium Siamense

    Stigmast-4-ene-3,6-diol derivatives were isolated from Syzygium siamense, showing cytotoxic activities against various human cancer cell lines, indicating potential anti-cancer applications (Chumkaew, Kato, & Chantrapromma, 2010).

  • Antimicrobial Constituents from Ailanthus Altissima

    Derivatives of this compound isolated from Ailanthus altissima demonstrated antimicrobial activity, suggesting their use in treating bacterial infections (Zhao et al., 2005).

  • Inhibition of Cyclin-Dependent Kinases

    Compounds related to this compound from Machilus thunbergii exhibited inhibitory activity against cyclin-dependent kinases, important for cancer research (Shrestha et al., 2011).

  • Immunomodulatory Activities

    Steroids including this compound from Cinnamomum wilsonii showed significant inhibition of murine lymphocyte proliferation, indicating potential in immunomodulation (Wei et al., 2013).

  • Cytotoxic Constituents from Aglaia Eximia

    Steroids similar to this compound demonstrated cytotoxic effects against leukemia cells, highlighting their potential in leukemia treatment (Harneti et al., 2014).

  • Antiproliferative Effects in Cancer Cells

    Derivatives of this compound were found to have antiproliferative and apoptotic effects on cancer cell lines, useful for developing cancer therapies (Fernando et al., 2018).

Other Applications

  • Chemical Synthesis

    Research on the synthesis of compounds related to this compound, for use in various scientific applications (Li-liang, 2007).

  • Anti-inflammatory Effects

    Isolated compounds from Terminalia phanerophlebia, including this compound derivatives, demonstrated anti-inflammatory properties, important for therapeutic applications (Nair, Aremu, & Staden, 2012).

  • Potential Anti-diabetic Agent

    (3β)-Stigmast-5-en-3-ol, a related compound, was evaluated for its role in glucose transport regulation, suggesting a potential anti-diabetic application (Sujatha et al., 2010).

Properties

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1

InChI Key

OOUCIUZOGLWLAN-NDDUEHJASA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stigmast-4-ene-3,6-diol
Reactant of Route 2
Stigmast-4-ene-3,6-diol
Reactant of Route 3
Stigmast-4-ene-3,6-diol
Reactant of Route 4
Stigmast-4-ene-3,6-diol
Reactant of Route 5
Stigmast-4-ene-3,6-diol
Reactant of Route 6
Stigmast-4-ene-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.